molecular formula C7H14F2N2OS B15256824 4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one

4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one

Cat. No.: B15256824
M. Wt: 212.26 g/mol
InChI Key: AHOBVHJZTAYYRQ-UHFFFAOYSA-N
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Description

4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one is a unique chemical compound characterized by its thiomorpholine ring and the presence of amino and difluoropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with 3-amino-2,2-difluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and yield. The process may also include purification steps, such as crystallization or chromatography, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholine-1,1-dione
  • 4-(3-Amino-2,2-difluoropropyl)phenol
  • N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide

Uniqueness

4-(3-Amino-2,2-difluoropropyl)-1lambda4-thiomorpholin-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiomorpholine ring and difluoropropyl group make it a versatile compound for various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C7H14F2N2OS

Molecular Weight

212.26 g/mol

IUPAC Name

2,2-difluoro-3-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine

InChI

InChI=1S/C7H14F2N2OS/c8-7(9,5-10)6-11-1-3-13(12)4-2-11/h1-6,10H2

InChI Key

AHOBVHJZTAYYRQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1CC(CN)(F)F

Origin of Product

United States

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